2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone
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Overview
Description
2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone is a complex organic compound that features a triazole ring, a naphthyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone typically involves multiple steps. One common method includes the S-alkylation of a triazole-thiol intermediate with a naphthyl-ethanone derivative under alkaline conditions. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Similar structure but with a bromophenyl group instead of a methylphenyl group.
1-(6-Methyl-3-pyridyl)-2-(4-(Methylsulfonyl)-phenyl)ethanone: Contains a similar ethanone moiety but with different substituents.
Uniqueness
The unique combination of the triazole, pyridine, and naphthyl groups in 2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(2-naphthyl)ethanone provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C26H20N4OS |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C26H20N4OS/c1-18-6-10-23(11-7-18)30-25(20-12-14-27-15-13-20)28-29-26(30)32-17-24(31)22-9-8-19-4-2-3-5-21(19)16-22/h2-16H,17H2,1H3 |
InChI Key |
QEUAOTZHYSKYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=NC=C5 |
Origin of Product |
United States |
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